3-(3-Fluoro-6-methoxyphenyl)thiophenol
Description
3-(3-Fluoro-6-methoxyphenyl)thiophenol is a substituted thiophenol derivative featuring a benzene ring with a sulfhydryl (-SH) group and two substituents: a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position. Thiophenol derivatives are structurally analogous to phenols but exhibit distinct reactivity due to the sulfur atom’s larger size, lower electronegativity, and higher polarizability compared to oxygen .
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-15-13-6-5-10(14)8-12(13)9-3-2-4-11(16)7-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSICGBWRGIEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methoxyphenyl)thiophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, other methods such as direct fluorination or methoxylation of thiophenol derivatives may also be explored for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methoxyphenyl)thiophenol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the fluorine or methoxy groups.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted phenylthiophenols with different functional groups.
Scientific Research Applications
3-(3-Fluoro-6-methoxyphenyl)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)thiophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiol group. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity for certain targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₃H₁₁FO₂S
- Substituents : 3-Fluoro, 6-methoxy groups on the phenyl ring.
- Functional Groups: Thiophenol (-SH), methoxy (-OCH₃), and fluoro (-F).
- Potential Reactivity: The electron-withdrawing fluoro group may enhance the acidity of the -SH group, while the methoxy group (electron-donating) could modulate solubility and electronic effects.
The compound was listed as "discontinued" by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Comparison with Structurally Similar Compounds
2-Amino Thiophenol
- Molecular Formula : C₆H₇NS
- Substituents: Amino (-NH₂) group at the 2-position.
- Functional Groups: Thiophenol (-SH) and amine (-NH₂).
- Applications : Acts as a precursor in synthesizing heterocyclic compounds (e.g., benzothiazoles via oxidative cyclization) .
- Reactivity: The amino group enhances nucleophilicity, enabling condensation reactions. For example, it reacts with aldehydes to form Schiff bases, which undergo oxidative cyclization to yield fused heterocycles .
Key Difference: Unlike 3-(3-Fluoro-6-methoxyphenyl)thiophenol, 2-amino thiophenol lacks aromatic fluorine and methoxy substituents, simplifying its electronic profile and reactivity.
Thiophenol Metabolite of TP053 (Antimycobacterial Agent)
- Example Structure: 2-(4-Mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol
- Molecular Formula : C₁₄H₁₆N₄OS
- Functional Groups: Thiophenol (-SH), alcohol (-OH), pyrimidine ring.
- Biological Activity : Generated via reduction of the prodrug TP053, this metabolite contributes to antimycobacterial effects by disrupting redox homeostasis in Mycobacterium tuberculosis (MTB) .
- Mechanism: Activation by mycothiol-dependent nitroreductases releases nitrogen oxides (NO/NO₂⁻), which are toxic to MTB .
Key Difference: The TP053 metabolite contains a fused pyrimidine-thiophene system and a nitro group, enabling NO release—a feature absent in this compound.
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS•HCl
- Substituents : Thiophene ring, opioid backbone.
- Applications : A synthetic opioid analog with structural similarity to fentanyl but incorporating a thiophene moiety .
Key Difference: While both compounds contain sulfur-based aromatic rings, thiophene fentanyl is pharmacologically distinct, targeting opioid receptors rather than leveraging thiophenol-specific reactivity.
3-(3-Fluoro-6-Methoxyphenyl)benzaldehyde
- Molecular Formula : C₁₄H₁₁FO₂
- Functional Groups : Benzaldehyde (-CHO), 3-fluoro, 6-methoxy substituents.
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases) and oxidation to carboxylic acids .
Key Difference : Replacing the -SH group with -CHO shifts reactivity from thiol-based reactions (e.g., disulfide formation) to aldehyde-specific transformations.
Comparative Data Table
Discussion of Substituent Effects
- Fluoro Group : Enhances -SH acidity and stabilizes aromatic rings via electron-withdrawing effects.
- Methoxy Group : Electron-donating nature may counteract fluoro’s deactivating effects, influencing solubility and electronic distribution.
- Amino Group (in 2-amino thiophenol): Increases nucleophilicity, enabling participation in condensation reactions.
Biological Activity
3-(3-Fluoro-6-methoxyphenyl)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophenol moiety substituted with a fluorinated and methoxylated phenyl group. This unique arrangement contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have demonstrated that thiophenol derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including melanoma and prostate cancer. The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced cell viability.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| SMART-1 | Melanoma | 0.4-2.2 |
| SMART-2 | Prostate | 1.6-3.9 |
These findings suggest that modifications in the thiophenol structure can significantly enhance anticancer activity, making it a promising candidate for further development .
The mechanism through which this compound exerts its effects is believed to involve the following pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : Thiophenols can act as inhibitors of certain enzymes involved in cancer progression, such as proteases and kinases.
Study on Antiviral Activity
A study investigated the antiviral properties of thiophenol derivatives, including this compound, against Hepatitis B virus (HBV). The compound was found to inhibit HBV replication effectively, suggesting its potential as an antiviral agent.
Toxicological Assessment
Research has also focused on the toxicological profile of this compound. In vitro studies indicated low cytotoxicity towards normal human cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for:
- Drug Development : As a lead compound for synthesizing new anticancer and antiviral drugs.
- Chemical Biology : Serving as a tool for studying biological pathways involving thiols and reactive oxygen species.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
